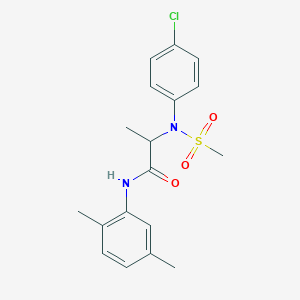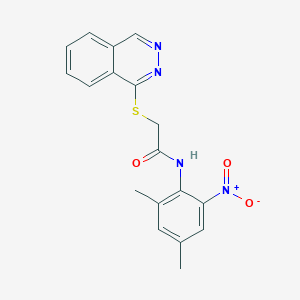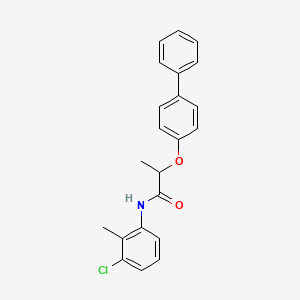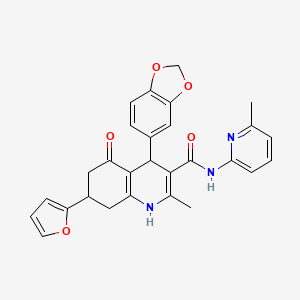
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CL-316,243, is a synthetic compound that belongs to the class of beta-3 adrenergic receptor agonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research.
Wirkmechanismus
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide acts as a selective agonist of beta-3 adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to the activation of thermogenesis, lipolysis, and other metabolic processes.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a number of biochemical and physiological effects. It stimulates thermogenesis, which is the process of heat production in the body. It also increases lipolysis, which is the breakdown of fat cells. Additionally, it has been shown to increase insulin secretion and improve glucose tolerance, which may have potential therapeutic applications in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its selectivity for beta-3 adrenergic receptors, which allows for specific targeting of these receptors in various tissues. Additionally, it has been shown to have minimal effects on other adrenergic receptors, which reduces the potential for off-target effects. However, one limitation of N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.
Zukünftige Richtungen
For the use of N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide include the development of novel therapeutics for metabolic disorders and further investigation into its molecular mechanisms of action.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively used in scientific research as a selective beta-3 adrenergic receptor agonist. It has been used to study the role of beta-3 adrenergic receptors in various physiological processes such as thermogenesis, lipolysis, and insulin secretion. It has also been used to investigate the potential therapeutic applications of beta-3 adrenergic receptor agonists in the treatment of obesity, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-12-5-6-13(2)17(11-12)20-18(22)14(3)21(25(4,23)24)16-9-7-15(19)8-10-16/h5-11,14H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWWHFUDXBGGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4168003.png)
![4-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4168009.png)
![8'-ethoxy-4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168021.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4168034.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4168036.png)
![4-(3,4-dimethoxyphenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4168045.png)

![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B4168066.png)

![4-tert-butyl-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4168081.png)
![ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B4168088.png)

